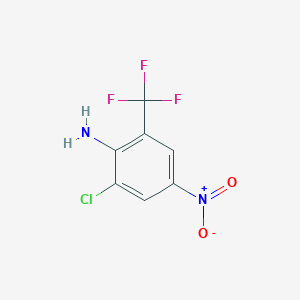

2-Amino-3-chloro-5-nitrobenzotrifluoride

Description

Contextual Significance of Substituted Benzotrifluorides in Organic Chemistry Research

Substituted benzotrifluorides, the class of compounds to which 2-Amino-3-chloro-5-nitrobenzotrifluoride belongs, are of paramount importance in various fields of chemical research and industry. The trifluoromethyl group (-CF₃) is a key structural motif due to its unique electronic properties and steric bulk.

The high electronegativity of the fluorine atoms in the -CF₃ group makes it a strong electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring, often directing further substitutions and enhancing the acidity of nearby functional groups. Furthermore, the lipophilicity of the trifluoromethyl group can improve the metabolic stability and bioavailability of molecules, a highly desirable trait in drug discovery.

The applications of substituted benzotrifluorides are extensive and include:

Pharmaceuticals: Many drug candidates and approved drugs contain the benzotrifluoride (B45747) scaffold. For example, related aminobenzotrifluorides are essential intermediates in the synthesis of anti-inflammatory agents.

Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and pesticides. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products. nih.gov

Dyes: Certain substituted benzotrifluorides are used in the synthesis of high-performance dyes. For example, 2-Amino-5-chlorobenzotrifluoride is used as a dye intermediate. tslpharm.com

Overview of Research Trajectories for 2-Amino-3-chloro-5-nitrobenzotrifluoride and Related Fluorinated Aromatics

Research involving 2-Amino-3-chloro-5-nitrobenzotrifluoride and similar fluorinated aromatic compounds primarily focuses on their utility as synthetic intermediates. The strategic placement of the amino, chloro, and nitro groups allows for a variety of chemical transformations.

Synthesis and Reactivity: The synthesis of such polysubstituted benzotrifluorides often involves a multi-step process. A common synthetic strategy includes the nitration of a chlorinated benzotrifluoride precursor. For instance, the nitration of benzotrifluoride is a key step in producing nitrobenzotrifluoride isomers. google.com Subsequent reduction of the nitro group can then yield the corresponding aniline derivative.

The reactivity of the functional groups on 2-Amino-3-chloro-5-nitrobenzotrifluoride allows for diverse synthetic applications:

The amino group can be diazotized and replaced with a variety of other functional groups, or it can be acylated or alkylated to build more complex structures.

The nitro group is a strong deactivating group, influencing the position of further electrophilic aromatic substitutions. It can also be reduced to an amino group, providing another handle for functionalization.

The chloro group can be displaced through nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing nitro and trifluoromethyl groups.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJODFSUXHFZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549401 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-67-9 | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Amino 3 Chloro 5 Nitrobenzotrifluoride

Strategies for the Synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride

The construction of the 2-Amino-3-chloro-5-nitrobenzotrifluoride molecular framework requires precise control over the introduction of substituents onto the benzotrifluoride (B45747) ring. The synthetic strategy typically involves a multi-step sequence, culminating in the formation of the amino group from a nitro precursor.

The final step in the synthesis of many substituted anilines, including 2-Amino-3-chloro-5-nitrobenzotrifluoride, is commonly the reduction of a corresponding nitro compound. This approach is highly effective due to the wide availability of nitroaromatic precursors and the efficiency of various reduction methods. The direct precursor for the target compound would be 3-chloro-2,5-dinitrobenzotrifluoride. The key challenge is the chemoselective reduction of one nitro group while the other remains intact.

Catalytic hydrogenation is a prevalent method for this transformation. Reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can effectively reduce a nitro group to an amine. google.comwikipedia.org The selectivity of this reduction can be influenced by the catalyst, solvent, and reaction conditions. For instance, in dinitro compounds, it is sometimes possible to selectively reduce one nitro group over another based on its steric and electronic environment.

Alternative methods involve chemical reducing agents. Metal-based systems like iron in acidic media or tin(II) chloride are classic reagents for nitro group reduction. wikipedia.org More modern, milder methods that offer high chemoselectivity are also employed. The use of sodium borohydride (B1222165) in the presence of transition metal complexes, for example, has been shown to be effective for reducing nitroaromatic compounds to their corresponding amines. jsynthchem.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT-50°C | High efficiency, clean reaction | Potential for over-reduction of other functional groups |

| Raney Nickel | Ethanol/Methanol, H₂ atmosphere | Cost-effective | Requires careful handling |

| Iron / Acetic Acid | Refluxing acetic acid | Inexpensive, widely used | Requires acidic conditions, workup can be tedious |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Effective for selective reductions | Generates tin waste |

Achieving the specific 2-amino, 3-chloro, 5-nitro substitution pattern on a benzotrifluoride ring requires careful strategic planning due to the directing effects of the substituents. The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing group for electrophilic aromatic substitution.

A plausible synthetic route could begin with a precursor like m-chlorobenzotrifluoride. Nitration of this starting material would need to be carefully controlled to achieve the desired substitution. The nitration of meta-disubstituted benzene (B151609) compounds where one substituent is ortho-para directing and the other is meta-directing can sometimes lead to substitution between the two groups. google.comgoogleapis.com However, with two deactivating groups like -Cl and -CF₃, forcing conditions are often necessary. Nitration of 3-methyl benzotrifluoride, for example, yields a mixture of 2-, 4-, and 6-nitro isomers, demonstrating that substitution between the meta-substituents is possible. google.comgoogle.com A subsequent nitration and/or halogenation step, followed by the selective reduction of a nitro group (as described in 2.1.1), would complete the synthesis.

For example, the synthesis of the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is achieved by the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, showcasing a successful nitration on a substituted benzotrifluoride system. nih.gov

Chemical Transformations and Derivatization of 2-Amino-3-chloro-5-nitrobenzotrifluoride

The presence of three reactive sites on 2-Amino-3-chloro-5-nitrobenzotrifluoride allows for a wide range of chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 2-Amino-3-chloro-5-nitrobenzotrifluoride, the chlorine atom is the leaving group. The ring is strongly activated by the trifluoromethyl group at the para position and the nitro group at the meta position (relative to the chlorine). The amino group at the ortho position is an activating group, which generally disfavors SₙAr, but the cumulative electron-withdrawing effect of the -CF₃ and -NO₂ groups is typically sufficient to enable the reaction.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). libretexts.org Subsequent elimination of the chloride ion yields the substituted product. A variety of nucleophiles can be employed in this reaction. nih.govresearchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Amino-3-methoxy-5-nitrobenzotrifluoride |

| Amine | Piperidine | 2-Amino-3-(piperidin-1-yl)-5-nitrobenzotrifluoride |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Amino-3-(phenylthio)-5-nitrobenzotrifluoride |

The primary aromatic amino group is a versatile functional handle that can be readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). google.com

The resulting diazonium salt, 3-chloro-5-nitro-2-(trifluoromethyl)benzene-1-diazonium, is a valuable intermediate. Although often unstable at higher temperatures, it can be used immediately in a variety of subsequent reactions to replace the diazonium group (-N₂⁺) with a wide range of other functionalities. This includes Sandmeyer reactions (using copper(I) salts to introduce -Cl, -Br, -CN) and Schiemann reactions (using HBF₄ to introduce -F), as well as reactions to introduce -OH, -H, or -I. A similar process is used to convert 4-amino-3-chloro-5-nitro-benzotrifluoride into 3-chloro-5-nitrobenzotrifluoride. chemicalbook.com

The nitro group in 2-Amino-3-chloro-5-nitrobenzotrifluoride can itself be a target for chemical transformation, most commonly reduction. Complete reduction of the nitro group leads to the formation of a diamine: 3-chloro-5-(trifluoromethyl)benzene-1,4-diamine. This can be achieved using many of the same methods described in section 2.1.1, such as catalytic hydrogenation or strong chemical reducing agents. wikipedia.orgorganic-chemistry.org

Careful selection of the reducing agent and conditions allows for the partial reduction of the nitro group to an N-arylhydroxylamine. wikipedia.org For example, reagents like zinc metal in aqueous ammonium (B1175870) chloride are known to favor the formation of hydroxylamines from nitroarenes. wikipedia.org Certain biological systems or specific catalysts can also achieve this chemoselective reduction. nih.gov The resulting hydroxylamine (B1172632) is another useful synthetic intermediate, which can undergo further reactions such as rearrangements.

Table 3: Potential Reduction Products of the Nitro Group

| Reagent/System | Product | Functional Group Transformation |

|---|---|---|

| H₂ / Pd/C (Forcing conditions) | 3-Chloro-5-(trifluoromethyl)benzene-1,4-diamine | -NO₂ → -NH₂ |

| Zinc / NH₄Cl (aq) | N-(4-Amino-2-chloro-5-(trifluoromethyl)phenyl)hydroxylamine | -NO₂ → -NHOH |

Transformations of the Trifluoromethyl Group under Various Conditions

The trifluoromethyl (-CF3) group is renowned for its high stability, attributed to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness allows for synthetic transformations to be carried out on other parts of the molecule under conditions that leave the -CF3 group intact. tcichemicals.com However, under specific and often vigorous conditions, the trifluoromethyl group can undergo transformations. The reactivity is significantly influenced by the electronic environment of the aromatic ring. researchgate.net In 2-amino-3-chloro-5-nitrobenzotrifluoride, the presence of a strong electron-withdrawing nitro group and a chlorine atom, along with an electron-donating amino group, modulates the reactivity of the -CF3 group.

Hydrolysis: The conversion of an aromatic trifluoromethyl group to a carboxylic acid group is a known transformation, though it typically requires harsh conditions. acs.orgrsc.org For instance, the hydrolysis of trifluoromethyl groups can be achieved using fuming sulfuric acid in the presence of boric acid. rsc.orgnih.gov The reaction proceeds through the cleavage of C-F bonds, likely initiated by a superacid system that protonates the fluorine atoms, facilitating the formation of a difluorobenzylic carbocation intermediate. nih.gov The rate of hydrolysis is sensitive to the substitution pattern on the aromatic ring. Electron-withdrawing groups generally stabilize the molecule, making the -CF3 group less susceptible to hydrolysis, while electron-donating groups can have the opposite effect.

Reactions with Nucleophiles: The trifluoromethyl group is generally resistant to nucleophilic attack. However, reactions of aromatic trifluoromethyl compounds with certain nucleophilic reagents have been reported. acs.orgacs.org The outcome of such reactions is highly dependent on the nature of the nucleophile and the substitution pattern of the aromatic ring. For example, some substituted benzotrifluorides react with sodium amide. acs.org The strong electron-withdrawing nature of the -CF3 group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when other activating groups are present, though the -CF3 group itself is not typically displaced. researchgate.net Instead, it influences the positions susceptible to attack.

Recent advances have demonstrated more selective C-F bond functionalization of unactivated trifluoromethylarenes through radical anion-based mechanisms using photoredox catalysis, allowing for hydrodefluorination or difluoroalkylation. nih.gov While these methods are general for trifluoromethylaromatics, their applicability to a highly functionalized substrate like 2-amino-3-chloro-5-nitrobenzotrifluoride would depend on the compatibility of the other functional groups with the reaction conditions.

The table below summarizes potential transformations of the trifluoromethyl group based on general findings for benzotrifluoride derivatives.

| Transformation | Reagents/Conditions | Product Functional Group | Notes |

| Hydrolysis | Fuming H₂SO₄, H₃BO₃ | Carboxylic Acid (-COOH) | Harsh conditions required. Reactivity is influenced by other ring substituents. rsc.orgnih.gov |

| Nucleophilic Reaction | Sodium Amide (NaNH₂) | Varies | Can lead to complex reaction pathways, not typically a simple substitution of the -CF3 group. acs.org |

| Reductive Defluorination | Photoredox catalysis, H-donor | Difluoromethyl (-CHF₂) or Monofluoromethyl (-CH₂F) | A modern technique for selective C-F bond cleavage. nih.gov |

Comparative Reactivity Studies with Isomeric Benzotrifluoride Derivatives

The reactivity of substituted benzotrifluorides is critically dependent on the isomeric position of the substituents due to their differing electronic effects (inductive and resonance) on the aromatic ring. researchgate.net The trifluoromethyl group itself is a strong electron-withdrawing group primarily through induction (-I effect) and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta-position. researchgate.net When considering nucleophilic reactions or the reactivity of the -CF3 group itself, the interplay with other substituents becomes paramount.

Let's compare the expected reactivity of 2-amino-3-chloro-5-nitrobenzotrifluoride with some of its potential isomers. The key factors are the relative positions of the electron-donating amino group (-NH₂, +R > -I) and the electron-withdrawing nitro (-NO₂, -R, -I) and chloro (-Cl, -I > +R) groups.

Isomer 1: 2-Amino-3-chloro-5-nitrobenzotrifluoride

-NH₂ group (ortho to -CF₃): The electron-donating resonance effect of the amino group increases electron density on the ring, but its proximity to the bulky -CF₃ and -Cl groups may introduce steric hindrance.

-Cl group (meta to -NO₂): The chlorine atom further withdraws electron density via induction.

Isomer 2: 4-Amino-3-chloro-5-nitrobenzotrifluoride

-NH₂ group (para to -CF₃): The strong +R effect of the amino group directly opposes the electron-withdrawing nature of the -CF₃ group. This would significantly influence reactions involving the aromatic ring.

-NO₂ and -Cl groups (meta to -CF₃): Their electron-withdrawing effects would be less pronounced on the -CF₃ group's immediate environment compared to ortho/para positions.

Isomer 3: 2-Amino-5-chloro-3-nitrobenzotrifluoride

-NO₂ group (ortho to -CF₃): A nitro group ortho to the trifluoromethyl group would create a highly electron-deficient region, potentially making the C-F bonds more susceptible to certain types of nucleophilic attack or reductive transformations.

-NH₂ group (ortho to -CF₃): Similar to the title compound, but the electronic interplay is different due to the altered position of the nitro group.

The following table provides a qualitative comparison of the expected reactivity based on the electronic effects of the substituents in different isomeric forms.

| Isomer | Position of Substituents (relative to -CF₃) | Predicted effect on -CF₃ Group Reactivity (e.g., Hydrolysis) | Predicted effect on Aromatic Ring Reactivity (SNAr of -Cl) |

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | 2-NH₂, 3-Cl, 5-NO₂ | Moderately deactivated due to overall electron-poor ring. | Activated: -NO₂ is ortho and para to the -Cl atom, strongly activating it for displacement. |

| 4-Amino-2-chloro-5-nitrobenzotrifluoride | 4-NH₂, 2-Cl, 5-NO₂ | Potentially more reactive due to the +R effect of the para-amino group. | Highly Activated: -NO₂ is ortho to the -Cl atom. |

| 2-Amino-5-chloro-3-nitrobenzotrifluoride | 2-NH₂, 5-Cl, 3-NO₂ | Potentially more reactive due to the strong inductive pull of the ortho-nitro group. | Less Activated: -NO₂ is meta to the -Cl atom, providing no resonance activation. |

This comparative analysis highlights how the specific arrangement of functional groups in 2-amino-3-chloro-5-nitrobenzotrifluoride dictates its chemical behavior, distinguishing it from its isomers in key synthetic transformations. The strong activation for nucleophilic aromatic substitution of the chlorine atom, for instance, is a direct consequence of the ortho/para relationship with the nitro group, a feature not present in all isomers.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 5 Nitrobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 2-Amino-3-chloro-5-nitrobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide unambiguous evidence of its substitution pattern and electronic environment.

The ¹H NMR spectrum of 2-Amino-3-chloro-5-nitrobenzotrifluoride is expected to be relatively simple, showing signals for the aromatic protons and the amine protons. The aromatic region would feature two distinct signals corresponding to the two protons on the benzene (B151609) ring. These protons (H-4 and H-6) are in different chemical environments and would appear as doublets due to coupling with each other (meta-coupling).

The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the chloro (-Cl) group, would significantly deshield the aromatic protons, shifting them downfield. Conversely, the amino (-NH₂) group is a strong electron-donating group, which would shield adjacent protons.

H-6: This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group. The powerful deshielding effect of the nitro group is expected to dominate, placing this proton at the most downfield position, likely in the range of δ 8.0-8.5 ppm. It would appear as a doublet with a small coupling constant (J ≈ 2-3 Hz) from coupling to H-4.

H-4: This proton is situated between the chloro and trifluoromethyl groups. It would be less deshielded than H-6 and is expected to resonate in the range of δ 7.5-8.0 ppm. It will also appear as a doublet with the same meta-coupling constant (J ≈ 2-3 Hz).

-NH₂ Protons: The amino group protons would appear as a broad singlet, typically in the range of δ 5.0-6.0 ppm. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

| Predicted ¹H NMR Data for 2-Amino-3-chloro-5-nitrobenzotrifluoride | |||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.5 | Doublet (d) | ~2-3 (⁴JH-H) |

| H-4 | 7.5 - 8.0 | Doublet (d) | ~2-3 (⁴JH-H) |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, including the trifluoromethyl carbon. The chemical shifts are heavily influenced by the electronic effects of the substituents.

C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). Its chemical shift is typically observed around δ 120-125 ppm.

Aromatic Carbons:

C-2 (bearing -NH₂): The amino group's shielding effect would shift this carbon upfield relative to unsubstituted benzene, but the adjacent chloro and trifluoromethyl groups will counteract this. An expected shift is in the δ 145-150 ppm range.

C-5 (bearing -NO₂): The nitro group is strongly deshielding, placing this carbon significantly downfield, likely around δ 140-145 ppm.

C-1 (bearing -CF₃): This carbon is deshielded by the trifluoromethyl group and will also show quartet splitting due to coupling with the fluorine atoms (²JC-F), expected around δ 125-130 ppm.

C-3 (bearing -Cl): The chloro substituent will cause a downfield shift, with an expected resonance around δ 115-120 ppm.

C-4 & C-6: These carbons, bonded to hydrogen, will be the most shielded of the aromatic carbons and are expected in the δ 120-130 ppm region. C-6 would likely be further downfield than C-4 due to the proximity of the nitro group.

| Predicted ¹³C NMR Data for 2-Amino-3-chloro-5-nitrobenzotrifluoride | ||

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 (-NH₂) | 145 - 150 | Singlet |

| C-5 (-NO₂) | 140 - 145 | Singlet |

| C-1 (-CF₃) | 125 - 130 | Quartet (q) |

| C-6 | 125 - 130 | Singlet |

| C-4 | 120 - 125 | Singlet |

| -CF₃ | 120 - 125 | Quartet (q) |

| C-3 (-Cl) | 115 - 120 | Singlet |

¹⁹F NMR is highly specific for fluorine-containing compounds. For 2-Amino-3-chloro-5-nitrobenzotrifluoride, the spectrum would show a single signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of the trifluoromethyl group is sensitive to the substitution on the aromatic ring. For a benzotrifluoride (B45747) with both electron-donating and electron-withdrawing groups, the chemical shift is expected to appear around δ -60 to -65 ppm relative to a CFCl₃ standard. ambeed.com

While 1D NMR provides essential data, 2D NMR experiments would be crucial for confirming the specific substitution pattern.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the two aromatic protons (H-4 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H signal at δ 7.5-8.0 ppm to the C-4 carbon and the ¹H signal at δ 8.0-8.5 ppm to the C-6 carbon.

H-4 correlating to C-2, C-3, C-5, and C-6.

H-6 correlating to C-1, C-2, C-4, and C-5.

The -NH₂ protons correlating to C-2 and C-3.

The fluorine atoms could show correlations to C-1 and C-2, confirming the position of the -CF₃ group.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a molecular "fingerprint" by identifying the vibrational modes of the functional groups within the molecule.

The FT-IR spectrum of 2-Amino-3-chloro-5-nitrobenzotrifluoride would be characterized by distinct absorption bands corresponding to its primary functional groups: amino, nitro, and trifluoromethyl, as well as vibrations from the substituted aromatic ring.

N-H Vibrations (Amino Group): The primary amine will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The asymmetric stretch (νas) appears at a higher frequency (~3450 cm⁻¹) while the symmetric stretch (νs) is found at a lower frequency (~3350 cm⁻¹). An N-H bending vibration (scissoring) is also expected around 1600-1640 cm⁻¹.

N-O Vibrations (Nitro Group): Aromatic nitro compounds show two strong and easily identifiable stretching bands. The asymmetric stretching vibration (νas) is expected in the range of 1520-1560 cm⁻¹, and the symmetric stretching vibration (νs) should appear between 1340-1370 cm⁻¹.

C-F Vibrations (Trifluoromethyl Group): The C-F bonds in the -CF₃ group give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Multiple strong bands are expected due to symmetric and asymmetric stretching modes.

Aromatic Ring Vibrations: C-H stretching for the aromatic protons will be observed just above 3000 cm⁻¹. C=C in-ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

| Predicted FT-IR Data for 2-Amino-3-chloro-5-nitrobenzotrifluoride | ||

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 |

| Aromatic C-H Stretch | Ar-H | >3000 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1600 - 1640 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric N-O Stretch | Nitro (-NO₂) | 1520 - 1560 |

| Symmetric N-O Stretch | Nitro (-NO₂) | 1340 - 1370 |

| C-F Stretches | Trifluoromethyl (-CF₃) | 1100 - 1300 (strong, multiple bands) |

| C-Cl Stretch | Chloro (-Cl) | 700 - 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy serves as a critical analytical technique that provides data complementary to FT-IR spectroscopy for the vibrational analysis of 2-Amino-3-chloro-5-nitrobenzotrifluoride. While FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. horiba.com This fundamental difference in selection rules means that some vibrational modes that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For a molecule like 2-Amino-3-chloro-5-nitrobenzotrifluoride, which has a non-centrosymmetric structure, most vibrations are theoretically active in both IR and Raman. However, the intensities of the bands can vary significantly. FT-Raman is particularly effective for observing non-polar or symmetric vibrations. Key vibrational modes expected to be prominent in the FT-Raman spectrum of this compound include:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group is typically a strong band in the Raman spectrum, whereas the asymmetric stretch is often more intense in the IR spectrum. semanticscholar.orgspectroscopyonline.com

Aromatic Ring Vibrations: The breathing modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, often produce characteristic and intense Raman signals.

C-CF₃ and C-Cl Stretching: The stretching vibrations of the carbon-trifluoromethyl and carbon-chlorine bonds are expected to be visible in the Raman spectrum, providing valuable information about the substituents on the aromatic ring.

The use of a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser commonly used in FT-Raman instruments, minimizes the risk of fluorescence, which can be a significant problem for aromatic compounds when using visible lasers. nipne.ro This allows for the acquisition of high-quality spectra from the solid sample without extensive preparation.

Detailed Assignment of Characteristic Bands for Substituted Aromatic Systems

The vibrational spectrum of 2-Amino-3-chloro-5-nitrobenzotrifluoride is complex due to the presence of multiple functional groups on the benzene ring. The assignment of its characteristic bands relies on comparing the observed frequencies with established group frequency data from similar substituted aromatic compounds. nipne.ronih.gov The vibrations can be categorized based on the specific functional group or the aromatic system itself.

Nitro (NO₂) Group Vibrations: The nitro group has characteristic stretching and bending modes. The asymmetric NO₂ stretching vibration is expected in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears between 1300-1370 cm⁻¹. researchgate.net The scissoring mode of the nitro group is typically observed at lower frequencies, around 850 cm⁻¹. spectroscopyonline.comnih.gov

Amino (NH₂) Group Vibrations: The amino group exhibits characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ range for asymmetric and symmetric stretches. The NH₂ scissoring (bending) mode is found in the 1590-1650 cm⁻¹ region.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to strong absorption bands due to the C-F stretching modes. These are typically found in the 1100-1350 cm⁻¹ region. The high electronegativity of fluorine atoms results in intense bands, which can sometimes overlap with other vibrations in the fingerprint region.

Aromatic Ring and Substituent Vibrations: The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. nipne.ro The C-Cl stretching vibration gives a strong band in the 505-770 cm⁻¹ range. nipne.ro Vibrations associated with the benzene ring itself (C=C stretching) occur in the 1400-1600 cm⁻¹ region.

A detailed assignment of the principal vibrational modes for 2-Amino-3-chloro-5-nitrobenzotrifluoride is presented in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR/Raman) |

| 3450 - 3550 | νₐₛ(NH₂) | Asymmetric N-H Stretch | Medium / Medium |

| 3350 - 3450 | νₛ(NH₂) | Symmetric N-H Stretch | Medium / Medium |

| 3050 - 3150 | ν(C-H) | Aromatic C-H Stretch | Medium-Weak / Medium-Strong |

| 1600 - 1650 | δ(NH₂) | N-H Scissoring | Strong / Medium |

| 1570 - 1610 | ν(C=C) | Aromatic Ring Stretch | Medium / Strong |

| 1510 - 1560 | νₐₛ(NO₂) | Asymmetric NO₂ Stretch | Very Strong / Medium |

| 1450 - 1500 | ν(C=C) | Aromatic Ring Stretch | Medium / Strong |

| 1330 - 1370 | νₛ(NO₂) | Symmetric NO₂ Stretch | Strong / Very Strong |

| 1100 - 1350 | ν(C-F) | C-F Stretch | Very Strong / Medium |

| 830 - 870 | δ(NO₂) | NO₂ Scissoring | Medium / Weak |

| 650 - 750 | ν(C-Cl) | C-Cl Stretch | Strong / Strong |

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-Amino-3-chloro-5-nitrobenzotrifluoride. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion.

The molecular formula of 2-Amino-3-chloro-5-nitrobenzotrifluoride is C₇H₄ClF₃N₂O₂. The calculated exact mass for the monoisotopic molecular ion [M]⁺ is 240.9866 Da. HRMS analysis would be expected to yield a measured m/z value that matches this theoretical value within a very low error margin (e.g., ±5 ppm), thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass. This high degree of certainty in the elemental composition is fundamental for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for assessing the purity of 2-Amino-3-chloro-5-nitrobenzotrifluoride and analyzing it within complex mixtures. The process involves two key steps:

Liquid Chromatography (LC) Separation: A solution of the sample is passed through a chromatographic column. The different components in the mixture interact differently with the stationary phase of the column, causing them to travel at different speeds and elute at distinct retention times. This separates the target compound from synthesis precursors, by-products, or degradation products.

Mass Spectrometry (MS) Detection: As each component elutes from the LC column, it is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. The MS instrument then separates the ions based on their m/z ratio.

For purity assessment, a primary peak corresponding to the molecular weight of 2-Amino-3-chloro-5-nitrobenzotrifluoride (m/z ≈ 241 for [M+H]⁺ in positive ion mode) would be observed at a specific retention time. The presence of other peaks at different retention times would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample. The characteristic fragmentation pattern of the parent ion can be further analyzed using tandem mass spectrometry (MS/MS) to confirm the identity of the main peak and help identify the structure of any impurities. Aromatic nitro compounds often exhibit characteristic losses, such as the loss of the nitro group (NO₂) or fragments related to the aromatic ring structure. youtube.com

X-ray Crystallography for Precise Solid-State Structural Information

Single-Crystal X-ray Diffraction Studies of Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2-Amino-3-chloro-5-nitrobenzotrifluoride is not publicly available, its molecular geometry and solid-state packing can be reliably inferred from the crystal structures of highly analogous compounds, such as 2-Amino-3-chloro-5-nitrobenzamide. nih.gov

Based on these related structures, the benzene ring of 2-Amino-3-chloro-5-nitrobenzotrifluoride is expected to be nearly planar. The substituents, however, may show slight deviations from this plane. The nitro group is likely to be almost co-planar with the ring to maximize resonance stabilization, with a small torsion angle. nih.gov In contrast, the bulky trifluoromethyl group and the amino group may be slightly twisted out of the ring's plane due to steric hindrance with the adjacent chloro and amino groups, respectively.

Intramolecular hydrogen bonding is anticipated between a hydrogen atom of the amino group and the adjacent chlorine atom (N-H···Cl). In the solid state, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing, likely forming between the amino group of one molecule and the oxygen atoms of the nitro group of a neighboring molecule (N-H···O). These interactions would link the molecules into extended networks, such as layers or chains. nih.gov

The table below presents expected bond lengths and angles based on data from structurally similar molecules. nih.govresearchgate.net

| Parameter | Bond | Expected Value |

| Bond Lengths (Å) | ||

| C-Cl | ~ 1.74 Å | |

| C-N (amino) | ~ 1.37 Å | |

| C-N (nitro) | ~ 1.47 Å | |

| N-O | ~ 1.23 Å | |

| C-C (aromatic) | 1.38 - 1.40 Å | |

| C-CF₃ | ~ 1.50 Å | |

| **Bond Angles (°) ** | ||

| C-C-Cl | ~ 121° | |

| C-C-N (amino) | ~ 123° | |

| C-C-N (nitro) | ~ 119° | |

| O-N-O | ~ 124° | |

| Torsion Angles (°) | ||

| C-C-N-O (nitro) | < 10° |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

A definitive crystallographic analysis of 2-Amino-3-chloro-5-nitrobenzotrifluoride has not been found in published literature. Therefore, a detailed, experimentally verified description of its intermolecular interactions and crystal packing motifs is not possible at this time.

While analysis of structurally similar compounds, such as 2-Amino-3-chloro-5-nitrobenzamide, reveals intricate hydrogen bonding networks nih.gov, such data cannot be directly extrapolated to 2-Amino-3-chloro-5-nitrobenzotrifluoride without experimental verification. The presence of the trifluoromethyl group in place of the amide group would significantly alter the electronic and steric properties, leading to different intermolecular interactions and crystal packing.

Table 3.4.2.1: Hypothetical Hydrogen Bond Parameters for 2-Amino-3-chloro-5-nitrobenzotrifluoride No experimental data is available to populate this table.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probes

Published experimental UV-Vis spectroscopic data for 2-Amino-3-chloro-5-nitrobenzotrifluoride is currently unavailable. This includes data on its electronic transitions and the effects of conjugation.

Investigation of Electronic Transitions and Conjugation Effects

Without experimental spectra, a definitive assignment of the electronic transitions (e.g., π → π* and n → π*) and a quantitative analysis of conjugation effects are not feasible. Theoretical calculations could provide insights, but such studies specific to 2-Amino-3-chloro-5-nitrobenzotrifluoride have not been identified in the searched literature.

Table 3.5.1.1: Electronic Absorption Data for 2-Amino-3-chloro-5-nitrobenzotrifluoride No experimental data is available to populate this table.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|

Solvatochromic Studies and Environmental Effects on Electronic Spectra

There are no available solvatochromic studies for 2-Amino-3-chloro-5-nitrobenzotrifluoride. Such studies would involve measuring the UV-Vis absorption spectra in a range of solvents with varying polarities to observe any shifts in the absorption maxima (solvatochromic shifts). This analysis would provide valuable information about the difference in dipole moment between the ground and excited states of the molecule.

Table 3.5.2.1: Solvatochromic Data for 2-Amino-3-chloro-5-nitrobenzotrifluoride No experimental data is available to populate this table.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

|---|

Computational and Theoretical Investigations of 2 Amino 3 Chloro 5 Nitrobenzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 2-Amino-3-chloro-5-nitrobenzotrifluoride, these calculations offer a detailed view of its geometry, electronic structure, and vibrational modes.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration. For 2-Amino-3-chloro-5-nitrobenzotrifluoride, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict key geometrical parameters.

The optimized structure would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the substituents—the amino (-NH2), chloro (-Cl), nitro (-NO2), and trifluoromethyl (-CF3) groups—on the benzene (B151609) ring. The planarity of the benzene ring and the orientation of the substituent groups would also be determined.

Table 1: Predicted Ground State Geometrical Parameters of 2-Amino-3-chloro-5-nitrobenzotrifluoride (Illustrative)

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | ~1.39 |

| C-Cl | ~1.74 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.23 |

| C-C (trifluoromethyl) | ~1.51 |

| C-F | ~1.34 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N (amino) | ~121 |

| C-C-Cl | ~120 |

| C-C-N (nitro) | ~118 |

| O-N-O (nitro) | ~124 |

| C-C-F | ~111 |

| **Dihedral Angles (°) ** | |

| C-C-N-H (amino) | ~0 or ~180 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Precise, published data for 2-Amino-3-chloro-5-nitrobenzotrifluoride is not currently available.

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure Refinement

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure. These methods, although computationally more demanding, offer a higher level of theory by more explicitly accounting for electron correlation. Applying these methods to the DFT-optimized geometry of 2-Amino-3-chloro-5-nitrobenzotrifluoride would refine the electronic energy and properties, providing a benchmark for the DFT results.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of the chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For 2-Amino-3-chloro-5-nitrobenzotrifluoride, the calculated vibrational frequencies would help in assigning the characteristic bands observed in its experimental FT-IR and FT-Raman spectra. For instance, the stretching vibrations of the N-H bonds in the amino group, the N-O bonds in the nitro group, the C-F bonds in the trifluoromethyl group, and the C-Cl bond would all appear at distinct frequencies. A comparative analysis, often involving a scaling factor for the calculated frequencies to account for anharmonicity and basis set limitations, would confirm the molecular structure and the accuracy of the computational model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Amino-3-chloro-5-nitrobenzotrifluoride (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric N-H Stretch | ~3400 |

| Asymmetric N-H Stretch | ~3500 | |

| N-H Scissoring | ~1620 | |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1350 |

| Asymmetric N-O Stretch | ~1530 | |

| Trifluoromethyl (-CF₃) | C-F Stretches | 1100 - 1200 |

Note: These are typical frequency ranges. The exact values would be obtained from specific quantum chemical calculations.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) and Natural Bond Orbital (NBO) provide a deeper understanding of the reactivity and electronic delocalization within 2-Amino-3-chloro-5-nitrobenzotrifluoride.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

For 2-Amino-3-chloro-5-nitrobenzotrifluoride, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro and trifluoromethyl groups. A small HOMO-LUMO gap would suggest that the molecule is more reactive and polarizable, indicating a greater ease of electronic transitions.

Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Note: The values are estimates based on similar compounds. Specific calculations would provide precise energies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger intramolecular charge transfer (ICT) interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Electrostatic Potential Surface (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For a molecule like 2-Amino-3-chloro-5-nitrobenzotrifluoride, the MEP map would be expected to show distinct regions of positive and negative potential.

Negative Regions (Nucleophilic Sites): The areas with the most negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack. In this molecule, these regions would likely be concentrated around the oxygen atoms of the nitro (NO₂) group and, to a lesser extent, the nitrogen atom of the amino (NH₂) group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons.

Positive Regions (Electrophilic Sites): The regions with the most positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. These are expected to be located around the hydrogen atoms of the amino group and potentially on the carbon atoms of the aromatic ring that are influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups.

The MEP analysis provides a qualitative prediction of the molecule's reactive behavior, guiding the understanding of its intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable information for the structural characterization of molecules.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. gaussian.com This method, typically employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. rsc.orgnih.gov

For 2-Amino-3-chloro-5-nitrobenzotrifluoride, the predicted ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts would be highly dependent on the electronic environment of each nucleus.

¹H NMR: The protons of the amino group and the aromatic ring would exhibit distinct chemical shifts influenced by the neighboring electron-withdrawing and electron-donating groups.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would be significantly affected by the attached substituents (NH₂, Cl, NO₂, and CF₃).

¹⁹F NMR: The fluorine atoms of the trifluoromethyl group would show a characteristic chemical shift.

By comparing the theoretically predicted chemical shifts with experimentally obtained spectra, a detailed structural assignment can be made. The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. github.io

Vibrational Spectra (IR and Raman): Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. chemrxiv.orgyoutube.com These simulations are crucial for assigning the vibrational modes of complex molecules. researchgate.netnih.gov

For 2-Amino-3-chloro-5-nitrobenzotrifluoride, the simulated spectra would show characteristic vibrational bands for its functional groups:

N-H stretching vibrations from the amino group.

N-O stretching vibrations (symmetric and asymmetric) from the nitro group.

C-F stretching vibrations from the trifluoromethyl group.

C-Cl stretching vibration.

Vibrations associated with the aromatic ring.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. wiley.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

The simulated UV-Vis spectrum of 2-Amino-3-chloro-5-nitrobenzotrifluoride would provide insights into its electronic structure and the nature of its electronic transitions, which are influenced by the interplay of the various substituents on the aromatic ring. researchgate.netresearchgate.net

Advanced Molecular Property Studies

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-accepting groups, can exhibit nonlinear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. chemrxiv.org

2-Amino-3-chloro-5-nitrobenzotrifluoride possesses an electron-donating amino group and electron-withdrawing nitro and trifluoromethyl groups, suggesting it could have NLO activity. Computational methods can be used to calculate the first hyperpolarizability and other NLO parameters. asianpubs.orgresearchgate.net These calculations help in understanding the structure-property relationships and in the design of new NLO materials. researchgate.networldscientific.com

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for these solvent effects. The Conductor-like Polarizable Continuum Model (CPCM) is a popular implicit solvation model that treats the solvent as a continuous dielectric medium. faccts.deontosight.aifaccts.degoogle.com

By incorporating the CPCM model into the calculations, it is possible to predict how the molecular properties of 2-Amino-3-chloro-5-nitrobenzotrifluoride, such as its geometric structure, spectroscopic parameters, and NLO properties, would change in different solvents. researchgate.net This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution.

Academic Applications and Research Utility of 2 Amino 3 Chloro 5 Nitrobenzotrifluoride

Role as a Building Block in Organic Synthesis Research

In the field of organic synthesis, the strategic value of a molecule is often determined by its capacity to be elaborated into more complex structures. 2-Amino-3-chloro-5-nitrobenzotrifluoride excels in this role due to the differential reactivity of its substituents, which allows for selective and sequential chemical transformations.

The construction of complex organic molecules often requires a carefully planned sequence of reactions. lumenlearning.comlibretexts.org The distinct functional groups on 2-Amino-3-chloro-5-nitrobenzotrifluoride allow it to serve as a foundational scaffold in multi-step synthetic pathways. trine.edu For instance, precursors with a similar substitution pattern, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are used in the synthesis of 1,3-Benzothiazin-4-ones (BTZs). researchgate.net This process involves several steps where the functional groups guide the formation of a complex heterocyclic system. researchgate.net The presence of multiple reactive handles on the starting material allows chemists to build molecular complexity in a controlled manner, leading to the creation of novel and intricate chemical architectures that would be difficult to access through other means.

The primary utility of 2-Amino-3-chloro-5-nitrobenzotrifluoride as a building block is its ability to introduce a specific constellation of functional groups into a target molecule. Each group has a distinct role and can be manipulated selectively. The trifluoromethyl (CF₃) group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. The amino (NH₂) group is a versatile nucleophile and a precursor for diazonium salts, enabling a wide range of subsequent reactions. The chloro (Cl) atom can participate in nucleophilic aromatic substitution or cross-coupling reactions, while the nitro (NO₂) group can be readily reduced to an amine, providing another point for modification.

The table below summarizes the synthetic potential of each functional group present in the compound.

| Functional Group | Type of Reactions Enabled | Potential Outcome |

| Amino (-NH₂) ** | Acylation, Alkylation, Diazotization | Formation of amides, secondary/tertiary amines, replacement with various other groups (e.g., -OH, -H, halogens) |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of new carbon, nitrogen, or oxygen-based substituents |

| Nitro (-NO₂) ** | Reduction | Conversion to an amino group, allowing for further functionalization |

| Trifluoromethyl (-CF₃) | Electronic Modification, Steric Influence | Enhances lipophilicity and metabolic stability of the final compound |

Contributions to Medicinal Chemistry and Drug Discovery Research

The structural features of 2-Amino-3-chloro-5-nitrobenzotrifluoride make it a valuable scaffold in the search for new therapeutic agents. Its derivatives have been explored for various biological activities, underscoring its importance in medicinal chemistry.

This compound serves as a key intermediate in the synthesis of biologically active molecules. A notable example is the use of a closely related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate, in the synthesis of 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one. researchgate.net This molecule belongs to the 1,3-Benzothiazin-4-ones (BTZs), a class of compounds identified as promising new candidates for anti-tuberculosis drugs. researchgate.net The ability to use 2-Amino-3-chloro-5-nitrobenzotrifluoride and its close analogues to construct such potent heterocyclic systems highlights its direct contribution to the development of novel pharmaceutical pipelines.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds to determine how specific structural features influence biological activity. drugdesign.orgrsc.org 2-Amino-3-chloro-5-nitrobenzotrifluoride is an ideal starting point for such studies. Each of its four functional groups can be systematically modified to probe their importance for a desired biological effect. For example, researchers can synthesize analogues where:

The chloro group is replaced by other halogens (F, Br, I) or small alkyl groups to study the effect of size and electronics at that position.

The nitro group is reduced to an amine and then acylated with various substituents to explore the binding pocket of a target enzyme or receptor.

The amino group is alkylated or converted to other functionalities to assess the impact on potency and selectivity.

These systematic modifications provide crucial data that helps in designing more potent and selective drug candidates. nih.govrsc.orgnih.gov

Many modern therapeutics function by inhibiting specific enzymes. Protein kinases, in particular, are a major class of drug targets. The development of kinase inhibitors often relies on scaffolds that can be extensively decorated to achieve high affinity and selectivity. Substituted aromatic rings, like the one in 2-Amino-3-chloro-5-nitrobenzotrifluoride, are common core structures in many kinase inhibitors. nih.gov For example, the discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole (B372263) template that underwent extensive SAR studies to optimize its activity. nih.gov Similarly, the 2-Amino-3-chloro-5-nitrobenzotrifluoride scaffold can be used to generate libraries of new compounds for screening against various kinases. The amino group can be used to link the scaffold to other heterocyclic systems, a common strategy in the design of kinase inhibitors, to develop novel analogues for targeted enzyme inhibition. nih.gov

Utility in Agrochemical Research and Development

The presence of both a reactive amine group and a stable trifluoromethyl group makes 2-Amino-3-chloro-5-nitrobenzotrifluoride a significant intermediate in the synthesis of complex agrochemicals. Its structure is a scaffold upon which larger, biologically active molecules can be built.

While specific, commercially named herbicides directly synthesized from 2-Amino-3-chloro-5-nitrobenzotrifluoride are not extensively detailed in public literature, its role as a precursor is understood within the context of synthetic agrochemical chemistry. The development of modern herbicides, such as certain picolinic acid derivatives, often involves the use of highly substituted and functionalized benzene (B151609) or pyridine (B92270) rings. mdpi.com Compounds like 2-Amino-3-chloro-5-nitrobenzotrifluoride serve as key starting materials or intermediates for creating these complex structures. The amino group provides a reactive site for further chemical modification, such as the construction of heterocyclic rings, while the chloro, nitro, and trifluoromethyl substituents are crucial for tuning the final molecule's herbicidal activity and selectivity. mdpi.com For instance, related aminobenzotrifluoride derivatives are essential intermediates in preparing therapeutic and agrochemical agents. google.com The synthesis of novel insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole, relies on similarly structured amino-chloro benzamide (B126) intermediates, highlighting the importance of this class of compounds in agrochemical production. google.com

The trifluoromethyl (-CF3) group, a prominent feature of 2-Amino-3-chloro-5-nitrobenzotrifluoride, is instrumental in agrochemical research for its profound effects on a molecule's physicochemical and biological properties. The introduction of fluorine into potential agrochemicals is a widely used strategy to enhance their performance.

Key influences of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group and nearby bonds more resistant to metabolic degradation by enzymes in plants and soil microbes. This increased stability can lead to longer-lasting herbicidal activity.

Increased Lipophilicity: The -CF3 group increases the lipophilicity (oil-solubility) of a molecule. This property can improve its ability to penetrate the waxy cuticles of plant leaves and pass through cell membranes, enhancing uptake and transport to the target site within the plant.

Modified Electronic Effects: As a strong electron-withdrawing group, the -CF3 substituent can alter the acidity or basicity of nearby functional groups, which can be critical for binding to the target enzyme or receptor in the weed. This modification of electronic properties can lead to a dramatic increase in intrinsic biological activity.

Material Science and Polymer Chemistry Applications

In the realm of material science, 2-Amino-3-chloro-5-nitrobenzotrifluoride and its close derivatives are precursors for creating high-performance polymers, particularly fluorinated polyimides. These materials are sought after for applications demanding exceptional thermal stability and specific optical properties.

Fluorinated polyimides are a class of polymers known for their superior properties. The synthesis of these polymers requires specialized monomers, often diamines, that contain fluorine. The chemical structure of 2-Amino-3-chloro-5-nitrobenzotrifluoride makes it an ideal starting point for such monomers.

A relevant synthetic pathway involves the use of 2-chloro-5-nitrobenzotrifluoride (B146372), a direct precursor that is converted to the target compound through amination. tandfonline.com In a documented synthesis, 2-chloro-5-nitrobenzotrifluoride is reacted with a hydroquinone (B1673460) in an aromatic nucleophilic substitution reaction to form a dinitro intermediate. This intermediate is then reduced, typically using hydrazine (B178648) hydrate (B1144303) and a palladium-on-carbon catalyst, to convert the nitro groups into amino groups, yielding a fluorinated diamine monomer. tandfonline.com This resulting diamine, which incorporates the trifluoromethylphenyl structure, can then be polymerized with a dianhydride to produce the final fluorinated polyimide. tandfonline.com

The incorporation of fluorine-containing monomers, derived from precursors like 2-Amino-3-chloro-5-nitrobenzotrifluoride, has a significant and beneficial impact on the final properties of polyimides. The bulky, electron-withdrawing trifluoromethyl groups disrupt the polymer chain packing and reduce intermolecular charge-transfer interactions, which are responsible for the characteristic yellow or brown color of traditional polyimides.

The primary benefits of fluorine substitution in polymers are:

Improved Optical Clarity: Fluorinated polyimides are often nearly colorless and exhibit high optical transparency in the visible light spectrum. researchgate.netscielo.br

Enhanced Thermal Stability: These polymers maintain their structural integrity at high temperatures, with initial decomposition temperatures often exceeding 500°C. scielo.brmdpi.com

Increased Solubility: The presence of -CF3 groups can increase the free volume between polymer chains, improving their solubility in organic solvents and making them easier to process into films and coatings. scielo.br

Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with a lower dielectric constant, making them valuable as insulators in microelectronics. mdpi.com

The table below summarizes typical property enhancements observed in fluorinated polyimides compared to their non-fluorinated counterparts, based on data from research literature.

| Property | Non-Fluorinated Polyimide (Typical) | Fluorinated Polyimide (Typical) | Benefit of Fluorination |

| Optical Transparency | Low (Often yellow/brown) | High (Colorless or pale yellow) | Suitability for optical applications |

| Thermal Stability (Td5%) | ~500 °C | > 500 °C | Enhanced high-temperature performance |

| Solubility | Poor in organic solvents | Good in organic solvents | Improved processability |

| Dielectric Constant | > 3.0 | < 3.0 | Better insulating properties |

| Moisture Absorption | Moderate | Low | Stability in humid environments |

This table presents generalized data compiled from findings on various fluorinated polyimide systems. researchgate.netscielo.brmdpi.com

Research in Dye Chemistry

The chemical structure of 2-Amino-3-chloro-5-nitrobenzotrifluoride, specifically the presence of an aromatic amine group, makes it a useful intermediate in the synthesis of certain types of dyes. chemicalbook.com Aromatic amines are foundational components in the production of azo dyes, which constitute a large and commercially important class of colorants.

The synthesis of an azo dye typically involves a two-step process:

Diazotization: The primary aromatic amine (in this case, 2-Amino-3-chloro-5-nitrobenzotrifluoride) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like another amine or a phenol. This reaction forms the characteristic azo group (-N=N-), which acts as the chromophore responsible for the dye's color.

While detailed examples of specific dyes synthesized from this particular intermediate are not widely published, it is recognized as a precursor for monoazo dyes. chemicalbook.com The substituents on the benzene ring (Cl, NO2, CF3) would act as auxochromes or modifiers, influencing the final color, lightfastness, and affinity of the dye for various substrates like polyester (B1180765) fabrics. mdpi.com The chemistry of reacting substituted amines with other reagents to form intensely colored compounds is a well-established principle in dye research. researchgate.net

Preparation of Monoazo Dyes and Related Chromophores

2-Amino-3-chloro-5-nitrobenzotrifluoride serves as a potent diazo component in the synthesis of monoazo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-), which function as the primary chromophore. mdpi.complantarchives.org The synthesis of these dyes from 2-Amino-3-chloro-5-nitrobenzotrifluoride follows a well-established two-step reaction pathway: diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable nucleophilic partner.

The general procedure begins with the diazotization of 2-Amino-3-chloro-5-nitrobenzotrifluoride. This reaction is typically carried out in an acidic medium, such as a mixture of hydrochloric or sulfuric acid and water, at low temperatures (0-5°C). A solution of sodium nitrite is added gradually to the amine suspension to generate the corresponding diazonium salt. scialert.netgoogleapis.com The presence of strong electron-withdrawing groups on the aromatic ring—namely the trifluoromethyl (-CF₃), nitro (-NO₂), and chloro (-Cl) substituents—enhances the stability of the resulting diazonium salt, making it an effective electrophile for the subsequent coupling step.

The second stage is the azo coupling, where the prepared diazonium salt solution is reacted with a coupling component. google.com This component is typically an electron-rich aromatic compound, such as a substituted aniline, a phenol, or a heterocyclic compound like pyrazolone. isca.inresearchgate.net The electrophilic diazonium ion attacks the electron-rich coupling component, usually at the para-position to an activating group, to form the stable azo linkage (-N=N-), yielding the final monoazo dye. The specific structure of the coupling component is a key determinant of the final dye's color and application properties.

Research on the synthesis of azo dyes from structurally analogous compounds, such as 2-amino-5-nitrobenzotrifluoride (B89659) and its bromo-derivatives, provides insight into the expected characteristics of dyes derived from 2-Amino-3-chloro-5-nitrobenzotrifluoride. For instance, dyes synthesized from these precursors are often used as disperse dyes for coloring hydrophobic fibers like polyester. googleapis.comgoogle.com They typically exhibit good fastness properties, including resistance to light and sublimation, which is the transfer of color due to heat. googleapis.comgoogle.com The combination of electron-withdrawing groups on the diazo component generally imparts high lightfastness to the resulting dyes. mdpi.com The hue of the dyes can range from yellow to orange and red, depending on the electronic nature of the chosen coupling component. google.comresearchgate.net

The following table presents data for a representative monoazo dye synthesized from a structurally similar diazo component, illustrating the typical properties of such chromophores.

Table 1: Properties of an Exemplary Monoazo Dye from a Structurally Analogous Diazo Component

| Diazo Component | Coupling Component | Dye Color on Polyester | Application Class | Noteworthy Properties |

|---|---|---|---|---|

| 2-Amino-3-bromo-5-nitrobenzotrifluoride | N,N-diethyl-m-toluidine | Brilliant Orange google.com | Disperse Dye | Suitable for dyeing hydrophobic fibers. google.com |

Research on 2-Amino-3-chloro-5-nitrobenzotrifluoride Remains Undisclosed

Scientific investigation into the specific biological activities of the chemical compound 2-Amino-3-chloro-5-nitrobenzotrifluoride is not publicly available in the current body of scientific literature. Despite interest in the biological potential of analogous compounds, dedicated research into the antimicrobial, antibiofilm, and toxicological properties of this particular isomer has not been identified.

Consequently, there is no available data to report on its efficacy in the following areas:

Biological Activity Investigations and Mechanistic Research:

Antimicrobial and Antibiofilm Efficacy Studies: No studies were found detailing the in vitro inhibition of bacterial growth, including against species such as Vibrio parahaemolyticus or Vibrio harveyi. Furthermore, there is no information regarding the mechanisms of any potential antibiofilm activity or its ability to suppress biofilm formation.

Impact on Bacterial Virulence Factors: Research into the compound's effect on bacterial virulence factors, such as motility, protease activity, hemolysis, or indole (B1671886) production, is absent from the public record.

Cellular and Molecular Mechanisms of Bactericidal Action: There are no published findings on the cellular and molecular mechanisms by which 2-Amino-3-chloro-5-nitrobenzotrifluoride might exert a bactericidal effect, such as through membrane disruption.

In Vitro and In Vivo Toxicity Research: No toxicity studies, including assessments in models like Caenorhabditis elegans, have been reported for this compound.

While research has been conducted on the related isomer, 4-Amino-3-chloro-5-nitrobenzotrifluoride, which has demonstrated certain antimicrobial and antibiofilm properties, this information is not applicable to 2-Amino-3-chloro-5-nitrobenzotrifluoride. The specific positioning of the amino group on the benzotrifluoride (B45747) ring structure is critical and can significantly alter the compound's biological activity. Therefore, findings related to its analogues cannot be extrapolated to 2-Amino-3-chloro-5-nitrobenzotrifluoride.

Further research is required to determine if 2-Amino-3-chloro-5-nitrobenzotrifluoride possesses any of the biological activities outlined above. Until such studies are conducted and published, its potential as an antimicrobial agent or its toxicological profile remains unknown.

Biological Activity Investigations and Mechanistic Research

In Vitro and In Vivo Toxicity Research Models (for analogues like 4-Amino-3-chloro-5-nitrobenzotrifluoride)

Evaluation of Plant Toxicity using Seed Germination Models

No research articles or datasets were identified that specifically evaluated the phytotoxicity of 2-Amino-3-chloro-5-nitrobenzotrifluoride using seed germination models. While literature exists on the herbicidal properties of various chemical derivatives synthesized from related benzotrifluoride (B45747) compounds, there is no direct information on the effect of 2-Amino-3-chloro-5-nitrobenzotrifluoride itself on the seed germination of any plant species.

Research into General Cytotoxicity and Genotoxicity

Similarly, a thorough search did not yield any studies investigating the general cytotoxicity or genotoxicity of 2-Amino-3-chloro-5-nitrobenzotrifluoride. There are no available research findings, data tables, or detailed reports on the effects of this specific compound on any cell lines or any assessments of its potential to cause genetic damage. While the broader classes of nitroaromatic compounds and benzotrifluoride derivatives have been the subject of toxicological research, this information is not specific to 2-Amino-3-chloro-5-nitrobenzotrifluoride and therefore falls outside the strict scope of this article.

Environmental Research Perspectives and Fate

Biotransformation and Metabolism in Environmental Systems

The fate of 2-Amino-3-chloro-5-nitrobenzotrifluoride in the environment is heavily influenced by biological processes. Biotransformation, the chemical alteration of a substance by living organisms, is a key factor in the breakdown of many pollutants. However, for nitroaromatic compounds, these processes are often slow and complex.

A significant pathway for the metabolism of some nitroaromatic compounds involves the microbial communities found in the gastrointestinal tracts of animals. nih.gov Anaerobic bacteria within the gut are capable of reducing the nitro group of these compounds to form aromatic amines. nih.govasm.org Studies have identified several species of bacteria, such as those from the Clostridium and Eubacterium genera, that can carry out this transformation. nih.gov This reductive pathway is a critical first step in the breakdown of these chemicals and can influence their toxicity and ultimate fate. nih.govacs.org The enzymes responsible, known as nitroreductases, are often constitutive and can be extracellular. nih.govasm.org The reduction of the nitro group is a key detoxification mechanism, as the resulting aromatic amines can be less mutagenic than the parent nitroaromatic compound. nih.gov

A defining characteristic of nitroaromatic compounds is their resistance to degradation through oxidation and hydrolysis. nih.gov The electron-withdrawing effect of the nitro group deactivates the aromatic ring, making it less susceptible to attack by oxidative enzymes commonly found in microorganisms. nih.gov This recalcitrance is a primary reason for their environmental persistence. nih.govnih.gov